(E)-2-(4-ethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide
Description
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-13-5-9-16(10-6-13)22-12-17(21)19-18-11-14-3-7-15(20)8-4-14/h3-11,20H,2,12H2,1H3,(H,19,21)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMXDAUUTAGVIO-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-ethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C19H22N2O4
- Molecular Weight : 342.39 g/mol
- CAS Number : 394687-21-9
The compound features a hydrazide functional group, which is often associated with various biological activities, including anti-inflammatory and anti-cancer properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (μM) |
|---|---|
| This compound | 25.3 ± 1.5 |
| Ascorbic Acid | 12.0 ± 0.8 |
| Quercetin | 30.5 ± 2.1 |
The IC50 value of this compound indicates a moderate level of antioxidant activity compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways, which are critical in inflammation.
Case Study: Inhibition of Cytokine Production
In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in:
- Reduction of TNF-alpha levels : Decreased by approximately 40% compared to untreated controls.
- IL-6 inhibition : Showed a reduction of about 35%.
These findings suggest that the compound may serve as a therapeutic agent for conditions characterized by chronic inflammation.
Anticancer Properties
The compound's anticancer potential has been explored in various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 15.0 ± 1.2 |
| MCF-7 (Breast Cancer) | 20.5 ± 1.5 |
| A549 (Lung Cancer) | 18.3 ± 0.9 |
The IC50 values demonstrate that this compound exhibits potent cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent.
The biological activities of this compound are primarily attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation.
- Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Mechanism : It inhibits the NF-kB pathway, thereby reducing the expression of inflammatory mediators.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathway activation and caspase cascade involvement.
Comparison with Similar Compounds
Substituent Variations
- Phenoxy Group Modifications: Chlorophenoxy Analogues: Compounds like (E)-2-(2,4-dichlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide () replace the ethyl group with electron-withdrawing chlorine atoms, which may enhance receptor binding but reduce solubility. Methoxy/Benzyloxy Analogues: Derivatives such as N′-(4-methoxybenzylidene)-2-(2-isopropyl-1H-benzimidazol-1-yl)acetohydrazide () introduce methoxy or benzyloxy groups, altering steric bulk and electronic effects.
Benzylidene Modifications :
Key Structural Features
Yield and Purity
Anticancer Activity
- Compound 4a (): Exhibited IC₅₀ = 8.2 µM against melanoma (IGR39) due to the pyrrole-methylene group enhancing DNA intercalation.
- Compound 18 (): Showed 89% yield and IR-confirmed hydrazide C=O stretch (1649 cm⁻¹), with antitumor activity linked to the thienopyrimidinone core.
Anti-Inflammatory Activity
Antidepressant Activity
- Compound 4l () : Bromo-substituted derivative reduced immobility time by 62% in the tail suspension test, attributed to enhanced serotonin reuptake inhibition.
Key Research Findings and Implications
Electron-Withdrawing vs. Electron-Donating Groups: Chlorophenoxy derivatives () show higher electrophilicity and receptor binding but lower solubility than ethylphenoxy analogues.
Role of Heterocycles : Benzimidazole () and triazole () substituents improve planar rigidity and target specificity, respectively.
4-Hydroxybenzylidene Universality : This moiety is conserved across multiple studies () for its hydrogen-bonding capacity, critical for enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
